BenchChemオンラインストアへようこそ!

Pemedolac

Analgesia Pain Pharmacology

Pemedolac (USAN, also known as AY-30,715 or Dexpemedolac) is a small-molecule analgesic belonging to the pyrano[3,4-b]indole chemical class. It is characterized as a non-narcotic, non-opioid agent that functions as a cyclooxygenase (COX) inhibitor.

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
CAS No. 114030-44-3
Cat. No. B1679219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemedolac
CAS114030-44-3
SynonymsAY-30,715;  AY 30,715;  AY30,715;  AY-30715;  AY 30715;  AY30715;  pemedolac;  WAY-PEM-420;  Dexpemedolac
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O
InChIInChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1
InChIKeyBUUODSZYUAZDIF-AOMKIAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pemedolac (CAS 114030-44-3) Overview: Pyranoindole Non-Narcotic Analgesic


Pemedolac (USAN, also known as AY-30,715 or Dexpemedolac) is a small-molecule analgesic belonging to the pyrano[3,4-b]indole chemical class [1]. It is characterized as a non-narcotic, non-opioid agent that functions as a cyclooxygenase (COX) inhibitor [2]. The compound was developed as a potential therapeutic for pain and rheumatic diseases, with its clinical development having reached Phase 2 for these indications [3].

Pemedolac Differentiation: Why In-Class COX Inhibitor Substitution Fails


Generic substitution of pemedolac with other standard nonsteroidal anti-inflammatory drugs (NSAIDs) is not viable due to a unique separation between its analgesic and anti-inflammatory activities [1]. Unlike reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen, which exhibit overlapping dose-response curves for analgesic, anti-inflammatory, and gastric irritant effects, pemedolac achieves potent analgesia at doses far below those required for anti-inflammatory or ulcerogenic effects [2]. This functional dissociation is further supported by the observation that the analgesic activity is stereospecific, residing exclusively in the (+)-(1S,4R) enantiomer [3], a property not shared by achiral NSAIDs. Therefore, substituting pemedolac with a generic COX inhibitor would likely fail to recapitulate its unique pharmacological profile.

Pemedolac Comparative Evidence: Analgesic Potency, Safety Margin, and Pharmacodynamics


Analgesic ED50 vs. Reference NSAIDs: Pemedolac Potency Quantified

Pemedolac demonstrates high analgesic potency with an ED50 ≤ 2.0 mg/kg p.o. across multiple animal pain models, a benchmark that defines its analgesic efficacy. This quantitative threshold was established across chemically-induced and inflammatory pain models in both rats and mice, including the paw pressure test and phenylbenzoquinone (PBQ)-induced writhing [1]. In contrast, reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen were noted in the same study to have overlapping dose-response curves for analgesic, anti-inflammatory, and gastric irritant effects, with their analgesic ED50 values being substantially higher and not clearly separated from their anti-inflammatory or ulcerogenic doses [2]. For context, the active eutomer PEM-420 exhibits an ED50 of 0.80 mg/kg p.o. in the PBQ writhing test in mice, and 0.55 mg/kg p.o. in the Randall-Selitto test in rats [3].

Analgesia Pain Pharmacology

Functional Dissociation: ≥50-Fold Separation of Analgesic from Anti-Inflammatory Activity

A defining characteristic of pemedolac is the wide margin between its analgesic and anti-inflammatory doses. In the carrageenan paw edema model, an acute anti-inflammatory test, pemedolac exhibited an ED50 of approximately 100 mg/kg p.o. [1]. This contrasts sharply with its analgesic ED50 of ≤2.0 mg/kg p.o., demonstrating a separation of at least 50-fold between acute analgesic and anti-inflammatory activities [2]. The study explicitly notes that this separation is greater than that observed with reference NSAIDs, including piroxicam, indomethacin, naproxen, and ibuprofen, which show similar dose-response relationships for analgesic, anti-inflammatory, and gastric irritant effects [3].

Inflammation COX Drug Selectivity

Reduced Ulcerogenic Liability: Quantitative Safety Margin vs. NSAIDs

Pemedolac exhibits significantly lower ulcerogenic liability compared to standard NSAIDs. The acute ulcerogenic dose (UD50) for pemedolac is 107 mg/kg p.o., and the subacute UD50 is approximately 140 mg/kg/day p.o. [1]. For the active eutomer PEM-420, the acute UD50 is 99 mg/kg p.o. in fasted rats, and the subacute UD50 is 74 mg/kg/day for 4 days in fed rats [2]. In contrast, reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen do not exhibit a separation between analgesic and gastric irritant doses; their dose-response curves for these effects are similar, meaning analgesic doses are often ulcerogenic [3]. The therapeutic index (UD50/Analgesic ED50) for pemedolac is >53 (107 mg/kg / ≤2 mg/kg), while for typical NSAIDs, this index is near unity.

Gastrointestinal Safety Toxicology NSAID

Sustained Duration of Action: Analgesic Effect Persists Up to 16 Hours Post-Dose

Pemedolac provides a prolonged analgesic effect. In rats, significant analgesic activity was detected 16 hours after a single oral administration of 1 mg/kg p.o. in the paw pressure test [1]. In mice, significant activity persisted for 10 hours after a 10 mg/kg p.o. dose in the PBQ writhing test [2]. The sodium salt of pemedolac (pemedolac Na) exhibits peak effects lasting 7–9 hours after oral administration, 10–18 hours after intramuscular injection, and 5 hours after intravenous injection [3]. In comparison, standard NSAIDs like ibuprofen and naproxen typically have shorter durations of analgesic action, often requiring multiple daily doses to maintain pain relief. No head-to-head duration data was provided in the primary source.

Pharmacokinetics Duration of Action Analgesia

Stereospecific Activity: Analgesic Effect Resides Exclusively in (+)-(1S,4R) Enantiomer

The analgesic activity of pemedolac is stereospecific. The racemic mixture (±)-pemedolac was resolved, and the (+)-enantiomer was found to be the active eutomer, with the absolute configuration assigned as (1S,4R) based on crystallographic analysis of its (S)-(-)-borneol ester [1]. The (-)-(1R,4S) enantiomer is inactive. This is in contrast to many standard NSAIDs, such as ibuprofen and naproxen, which are achiral or have different stereoselectivity profiles [2]. The patent literature confirms that the (1S,4R) eutomer is the sole pharmacologically active species for analgesia [3].

Stereochemistry Chiral Resolution Pharmacophore

Pemedolac Applications: Targeted Analgesia and NSAID-Sparing Research


Dissecting Analgesic vs. Anti-Inflammatory Mechanisms in Pain Models

Pemedolac's ≥50-fold separation between analgesic ED50 (≤2 mg/kg) and anti-inflammatory ED50 (≈100 mg/kg) [1] makes it an ideal tool for isolating pure analgesic effects in preclinical pain research. Investigators can administer doses up to 20 mg/kg p.o. to achieve robust analgesia without activating anti-inflammatory pathways, enabling clear mechanistic interpretation of pain relief independent of inflammation resolution.

Long-Term Analgesia Studies with Minimized Gastrointestinal Confounding

The therapeutic index (UD50/Analgesic ED50) of >53 [1] allows for chronic dosing in rodent models without the ulcerogenic complications that plague standard NSAIDs [2]. This is particularly valuable for repeated-measures behavioral pain studies or longitudinal disease models where gastrointestinal toxicity would otherwise force premature termination or confound results.

Non-Opioid Analgesic Research with Reduced Abuse Liability

Pemedolac is inactive in hot plate and tail-flick tests, and its analgesia is not antagonized by naloxone [1], confirming a non-opiate mechanism. This positions pemedolac as a key comparator in studies seeking non-narcotic alternatives for pain management, especially in translational research aiming to reduce opioid dependence while maintaining efficacy.

Pharmacological Validation of Pyranoindole-Based Analgesic Leads

The defined structure-activity relationship (SAR) for pemedolac—requiring 1S-cis stereochemistry, a π-system at position 4, and log P > 4.0 [1]—provides a validated scaffold for medicinal chemistry programs. Procurement of high-purity (1S,4R)-pemedolac serves as a positive control and benchmark for screening novel pyranoindole derivatives or for crystallographic studies of COX-ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pemedolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.